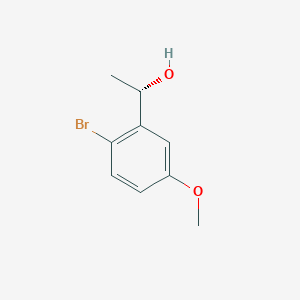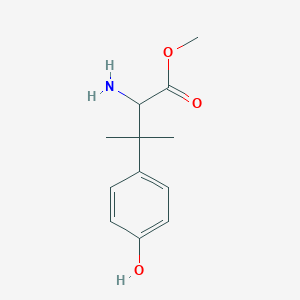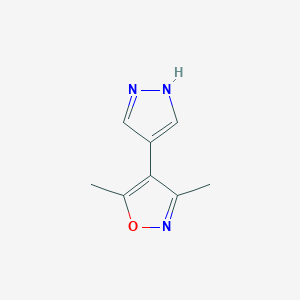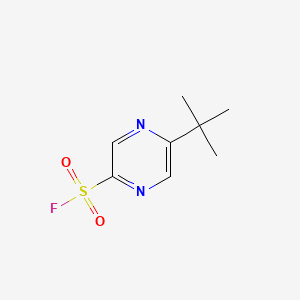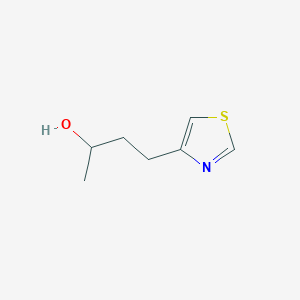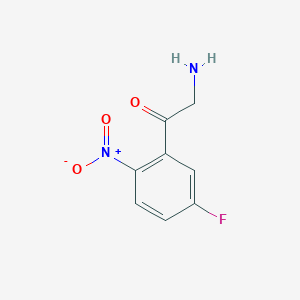
2-Amino-1-(5-fluoro-2-nitrophenyl)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(5-fluoro-2-nitrophenyl)ethan-1-one is an organic compound with the molecular formula C8H7FN2O3. It is a derivative of ethanone, featuring an amino group, a fluoro substituent, and a nitro group on the phenyl ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(5-fluoro-2-nitrophenyl)ethan-1-one typically involves the reaction of 5-fluoro-2-nitrobenzaldehyde with an appropriate amine under controlled conditions. One common method includes dissolving 5-fluoro-2-nitrobenzaldehyde in a solvent such as ethanol or acetone, followed by the addition of ammonia and sodium fluoride. The reaction mixture is then stirred at room temperature for several hours, and the product is isolated through crystallization and purification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(5-fluoro-2-nitrophenyl)ethan-1-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 2-Amino-1-(5-amino-2-nitrophenyl)ethan-1-one.
Substitution: 2-Amino-1-(5-substituted-2-nitrophenyl)ethan-1-one.
Oxidation: 2-Amino-1-(5-nitroso-2-nitrophenyl)ethan-1-one.
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(5-fluoro-2-nitrophenyl)ethan-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It is used in the development of novel materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(5-fluoro-2-nitrophenyl)ethan-1-one involves its interaction with specific molecular targets. The fluoro and nitro groups on the phenyl ring can participate in various biochemical pathways, potentially inhibiting or activating enzymes and receptors. The exact pathways and targets depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-5-fluoroacetophenone: Similar structure but lacks the nitro group.
2-Amino-1-(4-nitrophenyl)ethan-1-one: Similar structure but lacks the fluoro substituent.
2,2-Trifluoro-1-(3-nitrophenyl)ethan-1-one: Contains trifluoromethyl group instead of a single fluoro substituent.
Uniqueness
2-Amino-1-(5-fluoro-2-nitrophenyl)ethan-1-one is unique due to the presence of both fluoro and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This combination of substituents can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Eigenschaften
Molekularformel |
C8H7FN2O3 |
|---|---|
Molekulargewicht |
198.15 g/mol |
IUPAC-Name |
2-amino-1-(5-fluoro-2-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H7FN2O3/c9-5-1-2-7(11(13)14)6(3-5)8(12)4-10/h1-3H,4,10H2 |
InChI-Schlüssel |
ZONRBQZTLLXCGF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)C(=O)CN)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



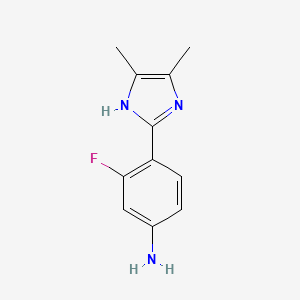
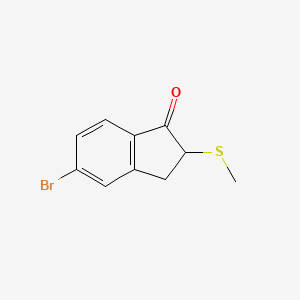

![2-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminetrihydrochloride](/img/structure/B13617344.png)

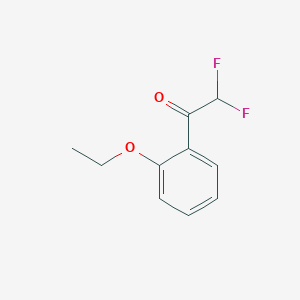
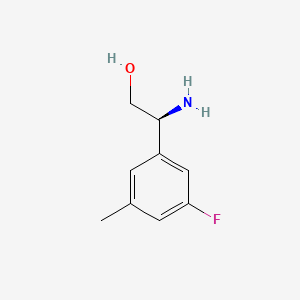
![(2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoicacid](/img/structure/B13617361.png)
